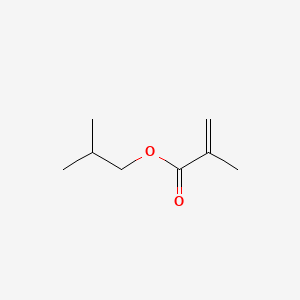

Isobutyl methacrylate

Cat. No. B3431435

Key on ui cas rn:

9011-15-8

M. Wt: 142.20 g/mol

InChI Key: RUMACXVDVNRZJZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08461375B2

Procedure details

The resulting reactor effluent of 6.9 kg/h had the following composition: 67.3% by weight of i-BuMA, 12.0% by weight of i-BuOH, 19.4% by weight of MMA, 0.8% by weight of MeOH and 0.5% by weight of by-products. The space-time yield of the reactor based on i-BuMA was therefore 516 kg/h/m3. Owing to virtually complete removal of low-boiling components relative to i-BuMA, the bottom effluent of the low boiler distillation column was a crude ester (5.0 kg/h) which already contained >99.5% by weight of i-BuMA and also all of the catalyst and the stabilizer. The yield of i-BuOH based on the overall process was therefore virtually 100%. The yield of MMA based on the overall process minus the MMA loss via the MMA/MeOH azeotrope calculated beforehand was likewise virtually 100%. At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA are finally obtained at the top of the high boiler distillation column and have the following composition: >99.9% by weight of i-BuMA, <150 ppm of i-BuOH, <10 ppm of MMA, 0 ppm of di-1-butyl ether, colour number (apha)<0.2. At an evaporation ratio in the second, smaller thin-film evaporator of about 90%, the overall discharge of the process (catalyst, stabilizer, high-boiling by-products, i-BuMA) is 0.05 kg/h and the yield loss of i-BuMA based on the pure i-BuMA produced is <0.5% by weight.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]O.C([O:7][CH2:8][CH2:9][CH2:10]C)CCC.[CH2:12]([OH:16])[CH:13]([CH3:15])[CH3:14]>>[C:12]([O:7][CH2:8][CH:9]([CH3:10])[CH3:1])(=[O:16])[C:13]([CH3:15])=[CH2:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Owing to virtually complete removal of low-boiling components relative to i-BuMA

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the bottom effluent of the low boiler distillation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are finally obtained at the top of the high boiler distillation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At an evaporation ratio in the second, smaller thin-film evaporator of about 90%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C(=C)C)(=O)OCC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08461375B2

Procedure details

The resulting reactor effluent of 6.9 kg/h had the following composition: 67.3% by weight of i-BuMA, 12.0% by weight of i-BuOH, 19.4% by weight of MMA, 0.8% by weight of MeOH and 0.5% by weight of by-products. The space-time yield of the reactor based on i-BuMA was therefore 516 kg/h/m3. Owing to virtually complete removal of low-boiling components relative to i-BuMA, the bottom effluent of the low boiler distillation column was a crude ester (5.0 kg/h) which already contained >99.5% by weight of i-BuMA and also all of the catalyst and the stabilizer. The yield of i-BuOH based on the overall process was therefore virtually 100%. The yield of MMA based on the overall process minus the MMA loss via the MMA/MeOH azeotrope calculated beforehand was likewise virtually 100%. At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA are finally obtained at the top of the high boiler distillation column and have the following composition: >99.9% by weight of i-BuMA, <150 ppm of i-BuOH, <10 ppm of MMA, 0 ppm of di-1-butyl ether, colour number (apha)<0.2. At an evaporation ratio in the second, smaller thin-film evaporator of about 90%, the overall discharge of the process (catalyst, stabilizer, high-boiling by-products, i-BuMA) is 0.05 kg/h and the yield loss of i-BuMA based on the pure i-BuMA produced is <0.5% by weight.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]O.C([O:7][CH2:8][CH2:9][CH2:10]C)CCC.[CH2:12]([OH:16])[CH:13]([CH3:15])[CH3:14]>>[C:12]([O:7][CH2:8][CH:9]([CH3:10])[CH3:1])(=[O:16])[C:13]([CH3:15])=[CH2:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Owing to virtually complete removal of low-boiling components relative to i-BuMA

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the bottom effluent of the low boiler distillation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At an evaporation ratio (ratio of vapour stream to feed stream) in the first, larger thin-film evaporator of about 90%, 4.5 kg/h of pure i-BuMA

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are finally obtained at the top of the high boiler distillation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At an evaporation ratio in the second, smaller thin-film evaporator of about 90%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C(=C)C)(=O)OCC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |